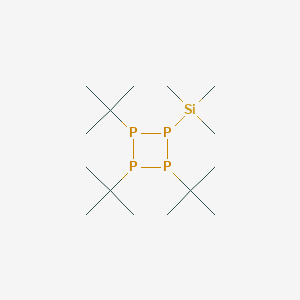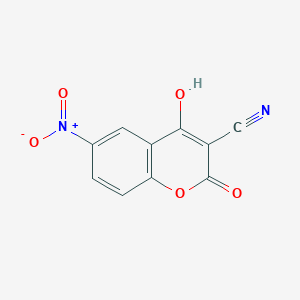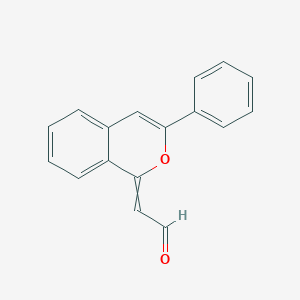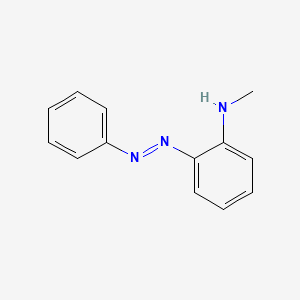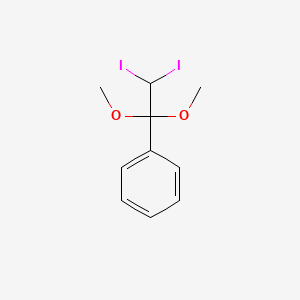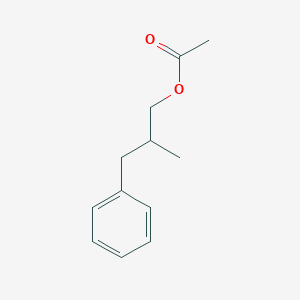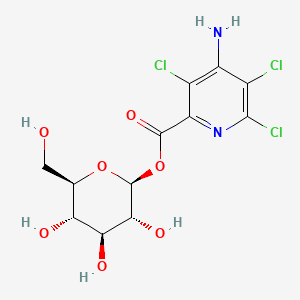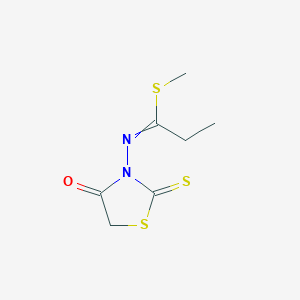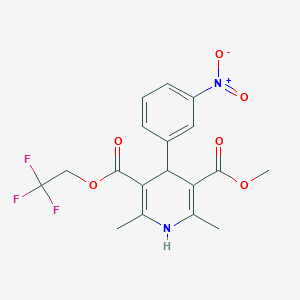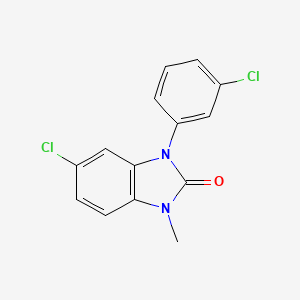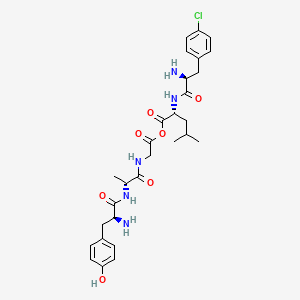
2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride is a complex organic compound with a unique structure that combines phenothiazine, pyrrolidine, and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride typically involves multiple steps. The process begins with the preparation of phenothiazine derivatives, followed by the introduction of the acetyl group and the pyrrolidinylmethyl group. Common reagents used in these reactions include acetic anhydride, pyrrolidine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or pyrrolidinylmethyl groups, often using reagents like sodium hydroxide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine derivatives: These compounds share the phenothiazine core structure and may have similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which can influence their chemical reactivity and biological properties.
Acetylated compounds: Molecules with acetyl groups, which can affect their solubility and reactivity.
Uniqueness
2-Acetyl-N-((1-ethyl-2-pyrrolidinyl)methyl)phenothiazine-10-carboxamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
74240-90-7 |
|---|---|
Molecular Formula |
C22H26ClN3O2S |
Molecular Weight |
432.0 g/mol |
IUPAC Name |
2-acetyl-N-[(1-ethylpyrrolidin-2-yl)methyl]phenothiazine-10-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H25N3O2S.ClH/c1-3-24-12-6-7-17(24)14-23-22(27)25-18-8-4-5-9-20(18)28-21-11-10-16(15(2)26)13-19(21)25;/h4-5,8-11,13,17H,3,6-7,12,14H2,1-2H3,(H,23,27);1H |
InChI Key |
VAKDGSNEKUGLFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



